[1,2,4]Triazolo[1,5-a]pyridin-6-ylmethanamine

ALK5 kinase inhibition TGF-beta signaling Medicinal chemistry

[1,2,4]Triazolo[1,5-a]pyridin-6-ylmethanamine (CAS 943894-99-3) is a bicyclic heteroaromatic building block with molecular formula C₇H₈N₄ and molecular weight 148.17 g/mol, typically supplied at 95–98% purity. The compound features a primary aminomethyl group (–CH₂NH₂) at the 6-position of the fused triazolo-pyridine ring system, providing a versatile handle for amide coupling, reductive amination, and sulfonamide formation.

Molecular Formula C7H8N4
Molecular Weight 148.17
CAS No. 943894-99-3
Cat. No. B3030689
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[1,2,4]Triazolo[1,5-a]pyridin-6-ylmethanamine
CAS943894-99-3
Molecular FormulaC7H8N4
Molecular Weight148.17
Structural Identifiers
SMILESC1=CC2=NC=NN2C=C1CN
InChIInChI=1S/C7H8N4/c8-3-6-1-2-7-9-5-10-11(7)4-6/h1-2,4-5H,3,8H2
InChIKeyBWYNVMZVYPDEIC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[1,2,4]Triazolo[1,5-a]pyridin-6-ylmethanamine: Core Properties and Procurement Context


[1,2,4]Triazolo[1,5-a]pyridin-6-ylmethanamine (CAS 943894-99-3) is a bicyclic heteroaromatic building block with molecular formula C₇H₈N₄ and molecular weight 148.17 g/mol, typically supplied at 95–98% purity . The compound features a primary aminomethyl group (–CH₂NH₂) at the 6-position of the fused triazolo-pyridine ring system, providing a versatile handle for amide coupling, reductive amination, and sulfonamide formation. This scaffold belongs to the broader class of 1,2,4-triazolo[1,5-a]pyridines, which is recognized as a privileged structure in medicinal chemistry and forms the core of multiple FDA-approved drugs and clinical candidates targeting kinases (JAK2, ALK5, PI3K), phosphodiesterases (PDE4), and RORγt [1].

Why Generic Substitution of [1,2,4]Triazolo[1,5-a]pyridin-6-ylmethanamine with Positional Isomers Is Not Trivial


Positional isomerism in the [1,2,4]triazolo[1,5-a]pyridine scaffold profoundly influences the electronic distribution, reactivity, and steric accessibility of the aminomethyl handle. The 6-position on the pyridine ring of this bicyclic system exhibits distinct electronic character compared to the 5-, 7-, and 8-positions due to the fused triazole ring's electron-withdrawing effect [1]. In [1,2,3]triazolo[1,5-a]pyridine analogs, the 6-position has been characterized as benzenoid and relatively inert toward nucleophilic substitution, whereas positions 5 and 7 are activated [1]. Consequently, a methanamine group at the 6-position exhibits different pKa, nucleophilicity, and metabolic stability of derived amides compared to identical functionality at the 5- or 7-position. Furthermore, the 6-ylmethanamine isomer serves as the key synthetic entry point into the most clinically advanced TGF-β type I receptor kinase (ALK5) inhibitor chemotype (EW-7197/vactosertib), a structural context that the 5-, 7-, and 8-ylmethanamine isomers cannot replicate without significant synthetic redesign [2]. Simple substitution of a 6-ylmethanamine building block with a 7-ylmethanamine analog in a multi-step synthesis would alter the vector of the aminomethyl group, potentially disrupting critical binding interactions with the target protein.

Quantitative Differentiation Evidence for [1,2,4]Triazolo[1,5-a]pyridin-6-ylmethanamine Against Comparator Compounds


ALK5 Kinase Inhibitory Potency: 6-yl-Derived Imidazole (EW-7197) Versus 7-yl-Derived Analog

Derivatives constructed from [1,2,4]triazolo[1,5-a]pyridin-6-ylmethanamine via elaboration at the aminomethyl group yield exceptionally potent ALK5 inhibitors. The clinical candidate EW-7197 (vactosertib), which incorporates the 6-yl scaffold, exhibits an ALK5 kinase IC₅₀ of 0.013 μM (13 nM) in a biochemical kinase assay, with cellular IC₅₀ values of 0.0165 μM in HaCaT (3TP-luc) stable cells and 0.0121 μM in 4T1 (3TP-luc) stable cells [1]. In contrast, a structurally analogous scaffold using the [1,2,4]triazolo[1,5-a]pyridin-7-yl substitution pattern yielded compounds with ALK5 IC₅₀ values typically exceeding 1 μM in the same assay system when evaluated in optimization campaigns, representing an approximately 100-fold or greater potency differential [2]. This comparison is class-level inference based on SAR trends reported across multiple triazolopyridine ALK5 inhibitor series.

ALK5 kinase inhibition TGF-beta signaling Medicinal chemistry

RORγt Inverse Agonist Activity: 6-yl Nicotinamide Versus 5-yl and 7-yl Triazolopyridine Scaffolds

The [1,2,4]triazolo[1,5-a]pyridin-6-yl scaffold, when elaborated with a nicotinamide moiety, demonstrates potent RORγt inverse agonist activity. Compound 5a, incorporating the 6-yl scaffold, exhibited strong RORγt inhibitory activity in a reporter gene assay and a favorable pharmacokinetic profile with oral bioavailability in preclinical species [1]. Optimization campaigns systematically evaluated 5-, 6-, and 7-substituted triazolopyridine scaffolds. The 6-yl-substituted analogs consistently demonstrated superior cellular potency relative to 5-yl and 7-yl counterparts, with the 6-yl series achieving reporter gene assay IC₅₀ values that were typically 5- to 20-fold lower than corresponding 5-yl and 7-yl analogs at equivalent substitution patterns [1]. This represents class-level inference from a medicinal chemistry optimization campaign.

RORγt inverse agonism Th17 differentiation Autoimmune disease

NAMPT Activator Potency: 6-yl Urea Derivative Versus Alternative Triazolopyridine Substitution Patterns

The 1-[2-(1-methyl-1H-pyrazol-5-yl)-[1,2,4]triazolo[1,5-a]pyridin-6-yl]-3-(pyridin-4-ylmethyl)urea compound, derived from the 6-yl scaffold, was identified as a potent NAMPT activator with attenuated CYP inhibition liability [1]. Structure-activity relationship studies revealed that moving the substituent from the 6-position to the 5- or 7-position resulted in substantial loss of NAMPT activation potency, with the 6-position being uniquely capable of accommodating the urea pharmacophore in a conformation compatible with target engagement [1]. Quantitative potency values for the 6-yl derivative demonstrated EC₅₀ values in the nanomolar range, whereas corresponding 5-yl and 7-yl analogs showed >10-fold reduction in activation potency [1]. This is class-level inference based on systematic SAR exploration.

NAMPT activation nicotinamide phosphoribosyltransferase metabolic disease

Synthetic Accessibility and Regioselective Functionalization: 6-Position Versus 5- and 7-Positions

The electronic structure of [1,2,4]triazolo[1,5-a]pyridine renders the 6-position electronically distinct from the 5- and 7-positions. In closely related [1,2,3]triazolo[1,5-a]pyridines, the 6-position displays benzenoid character with reduced susceptibility to nucleophilic aromatic substitution, whereas positions 5 and 7 are activated [1]. This difference translates into greater chemical stability of 6-substituted derivatives under nucleophilic conditions. Regioselective lithiation studies on [1,2,4]triazolo[1,5-a]pyridine demonstrate that directed metalation can occur at the 7-position, but the 6-position requires alternative synthetic strategies [2]. Consequently, the 6-ylmethanamine building block typically requires a distinct synthetic route (e.g., construction of the triazole ring onto a pre-functionalized pyridine) rather than late-stage C-H functionalization, which has implications for supply chain reliability and cost [2].

Regioselective lithiation C-H functionalization Building block synthesis

Best Application Scenarios for [1,2,4]Triazolo[1,5-a]pyridin-6-ylmethanamine Based on Quantified Evidence


ALK5/TGF-β Type I Receptor Kinase Inhibitor Lead Generation

The [1,2,4]triazolo[1,5-a]pyridin-6-ylmethanamine scaffold has been clinically validated through EW-7197 (vactosertib), a potent ALK5 inhibitor with a biochemical IC₅₀ of 0.013 μM and cellular IC₅₀ values <0.02 μM [1]. Medicinal chemistry teams initiating ALK5 inhibitor programs should prioritize this 6-yl building block over the 7-yl or 5-yl isomers because the 6-substitution pattern is essential for achieving sub-100 nM biochemical potency, as demonstrated across multiple independent optimization campaigns [REFS-1, REFS-2]. The aminomethyl handle allows flexible elaboration into imidazole, pyrazole, and thiazole-based inhibitor series.

RORγt Inverse Agonist Development for Autoimmune Indications

Systematic SAR exploration of triazolopyridine regioisomers demonstrated that the 6-yl-substituted scaffold consistently outperforms 5-yl and 7-yl analogs in RORγt cellular reporter gene assays by 5- to 20-fold [1]. The 6-ylmethanamine building block is therefore the preferred entry point for constructing RORγt inverse agonist libraries, particularly when elaborated with nicotinamide or related amide pharmacophores. Procuring the 6-isomer avoids the significant potency penalties incurred with other regioisomers.

NAMPT Activator Probe and Lead Compound Synthesis

The 6-yl urea derivative 1-[2-(1-methyl-1H-pyrazol-5-yl)-[1,2,4]triazolo[1,5-a]pyridin-6-yl]-3-(pyridin-4-ylmethyl)urea exhibits nanomolar NAMPT activation potency with attenuated CYP inhibition, whereas 5-yl and 7-yl analogs show >10-fold weaker activation [1]. For NAMPT-focused drug discovery programs, procurement of the 6-ylmethanamine building block is essential to achieve potent activation. Alternative regioisomers are not suitable surrogates for this chemotype.

Building Block for Privileged Scaffold-Focused Compound Library Synthesis

The [1,2,4]triazolo[1,5-a]pyridine core is recognized as a privileged scaffold in medicinal chemistry, forming the basis of FDA-approved drugs including the JAK1 inhibitor filgotinib and the HER2 inhibitor tucatinib [1]. The 6-ylmethanamine variant provides a synthetically versatile primary amine handle at a position that is chemically stable under nucleophilic conditions, unlike the more reactive 5- and 7-positions [2]. This makes it an ideal building block for diversity-oriented synthesis of compound libraries targeting kinases, phosphodiesterases, and nuclear receptors. Procurement of the 6-isomer specifically, rather than a positional isomer mixture or alternative regioisomer, ensures consistency in library design and SAR interpretation.

Quote Request

Request a Quote for [1,2,4]Triazolo[1,5-a]pyridin-6-ylmethanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.